4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a piperidine substituent at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-hydroxy-coumarin, 4-piperidinobenzaldehyde, and thiourea in the presence of p-toluenesulfonic acid as a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrolo[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying cellular processes and signaling pathways.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidine: This compound shares a similar core structure and is also used as a kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Another related compound with significant biological activity, particularly in cancer research.
Thieno[2,3-d]pyrimidine: This compound has similar applications in medicinal chemistry and is used in the synthesis of various therapeutic agents.
Uniqueness
4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its piperidine substituent enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-6-15(7-3-1)11-9-4-5-12-10(9)13-8-14-11/h4-5,8H,1-3,6-7H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLPCRBBSXRSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.